molecular formula C20H14N2O3S B13791675 6-(1-Naphthylazo)naphthalene-2-sulphonic acid CAS No. 83006-50-2

6-(1-Naphthylazo)naphthalene-2-sulphonic acid

Cat. No.: B13791675
CAS No.: 83006-50-2
M. Wt: 362.4 g/mol
InChI Key: MSUYHGURZDLSGY-UHFFFAOYSA-N
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Description

6-(1-Naphthylazo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C20H14N2O3S. It is a derivative of naphthalene, characterized by the presence of an azo group (-N=N-) linking two naphthalene rings and a sulfonic acid group (-SO3H) attached to one of the naphthalene rings. This compound is primarily used in the synthesis of azo dyes, which are widely employed in various industries due to their vibrant colors and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthylazo)naphthalene-2-sulphonic acid typically involves the diazotization of 1-naphthylamine followed by coupling with naphthalene-2-sulphonic acid. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthylazo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1-Naphthylazo)naphthalene-2-sulphonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of azo dyes, which are important in textile and printing industries.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of pigments, inks, and colorants.

Mechanism of Action

The mechanism of action of 6-(1-Naphthylazo)naphthalene-2-sulphonic acid primarily involves its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid
  • 6-Hydroxynaphthalene-2-sulphonic acid
  • 2-Aminonaphthalene-6-sulfonic acid

Uniqueness

6-(1-Naphthylazo)naphthalene-2-sulphonic acid is unique due to its specific structure, which combines the properties of both naphthalene and azo compounds. This combination results in enhanced stability and vibrant color properties, making it particularly valuable in dye synthesis and various industrial applications .

Properties

CAS No.

83006-50-2

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H14N2O3S/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20/h1-13H,(H,23,24,25)

InChI Key

MSUYHGURZDLSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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